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Introduction
Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules that have emerged

as powerful therapeutic agents for silencing gene expression through the RNA interference

(RNAi) pathway. The chemical synthesis of these oligonucleotides is a critical step in their

development and application. The phosphoramidite method, adapted for RNA synthesis, is the

gold standard for producing high-quality siRNA.

A key challenge in RNA synthesis is the protection of the 2'-hydroxyl group of the ribose sugar.

The tert-butyldimethylsilyl (TBDMS) group is a widely used and robust protecting group for this

purpose. This document provides a detailed overview, experimental protocols, and

performance data for the solid-phase synthesis of siRNA oligonucleotides using 2'-O-TBDMS

protected phosphoramidites, with a focus on the incorporation of 2'-TBDMS-rU (uridine)

monomers.

The Role of 2'-TBDMS Protection in RNA Synthesis
The 2'-hydroxyl group of ribonucleosides is reactive and must be protected during

oligonucleotide synthesis to prevent unwanted side reactions and ensure the formation of the

correct 3'-5' phosphodiester linkages. The TBDMS group offers several advantages:
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Stability: It is stable to the acidic conditions required for detritylation and the basic conditions

of the coupling and capping steps.

Selective Removal: It can be efficiently and selectively removed at the end of the synthesis

using a fluoride source, typically triethylamine trihydrofluoride (TEA·3HF).

However, a known challenge with the 2'-O-TBDMS group is its potential to migrate to the 3'-

hydroxyl position, which can lead to the incorporation of unnatural 2'-5' internucleotide linkages

in the final oligonucleotide.[1] Careful control over synthesis and deprotection conditions is

crucial to minimize this side reaction.

Synthesis Workflow Overview
The synthesis of an siRNA strand is a cyclical process performed on a solid support, typically

Controlled Pore Glass (CPG), within an automated synthesizer. Each cycle adds one

nucleotide and consists of four main steps: detritylation, coupling, capping, and oxidation.

Solid-Phase Synthesis Cycle (Automated)

Post-Synthesis Processing (Manual)

Start with CPG-bound
first nucleoside

1. Detritylation
(Remove 5'-DMT group)

Reagent: Dichloroacetic Acid (DCA)
2. Coupling

(Add 2'-TBDMS-rU Phosphoramidite)
Activator: ETT or BTT 3. Capping

(Block unreacted 5'-OH groups)
Reagents: Acetic Anhydride, NMI

4. Oxidation
(Stabilize phosphite triester)

Reagent: Iodine/Water/Pyridine

Repeat for next
nucleotide

Add next base

5. Cleavage & Base Deprotection
(Release from CPG, remove base protecting groups)

Reagent: NH4OH/Methylamine

Sequence complete
6. 2'-TBDMS Deprotection
(Remove 2'-silyl groups)

Reagent: TEA·3HF

7. Purification
(Isolate full-length product)

Method: HPLC (Ion-Exchange or Reverse-Phase)

8. Analysis & QC
(Verify mass and purity)
Methods: LC-MS, PAGE

9. Annealing
(Form siRNA duplex)

Buffer: Annealing Buffer
Final siRNA Duplex

Click to download full resolution via product page

Fig. 1: Overall workflow for siRNA synthesis using 2'-TBDMS chemistry.

Quantitative Data Summary
The efficiency and purity of siRNA synthesis are critical for its therapeutic efficacy. The

following table summarizes typical quantitative data for the synthesis of a standard 21-mer
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siRNA oligonucleotide using 2'-TBDMS phosphoramidite chemistry.

Parameter Typical Value Notes

Synthesis Scale 1 - 200 µmol
Scalable from research to

manufacturing quantities.[2]

Stepwise Coupling Efficiency > 98.5%

Can exceed 99% with

optimized activators like ETT

or BTT.[3]

Crude Purity (21-mer) 70 - 80%

Purity of the full-length product

before purification, analyzed

by HPLC.[2]

Final Purity (Post-HPLC) > 95%

Purity after ion-exchange or

reverse-phase HPLC

purification.[4]

Overall Yield (A260 Units/

µmol)
120 - 130 A260/µmol

Yield determined by UV

absorbance after deprotection

and precipitation/extraction.[2]

Final Mass Accuracy < 20 ppm
Confirmed by high-resolution

mass spectrometry (LC-MS).

Duplex Annealing Efficiency 94 - 97%

Relative intensity of the

double-stranded siRNA

confirmed by MALDI-MS.[5]

Note: Yield and purity can be sequence-dependent. Oligonucleotides with strong secondary

structures or high GC content may exhibit lower yields and purity.

Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis, deprotection, and

purification of a single siRNA strand.
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Protocol 1: Automated Solid-Phase Synthesis (1 µmol
Scale)
This protocol outlines the steps performed by an automated DNA/RNA synthesizer. Reagents

are pre-loaded onto the instrument.

Support: Start with a 1 µmol CPG solid support pre-loaded with the first nucleoside of the

sequence.

Cycle 1: Detritylation

Reagent: 3% Dichloroacetic Acid (DCA) in Toluene.

Action: Pump DCA through the synthesis column to remove the 5'-dimethoxytrityl (DMT)

protecting group from the support-bound nucleoside.

Wash: Wash the column thoroughly with acetonitrile (ACN).

Cycle 2: Coupling

Reagents:

0.1 M solution of the appropriate 2'-TBDMS RNA phosphoramidite (e.g., rU) in ACN.

0.25 M solution of an activator, such as 5-Ethylthio-1H-tetrazole (ETT), in ACN.

Action: Simultaneously deliver the phosphoramidite and activator solutions to the column.

Time: Allow a coupling time of 6-12 minutes.

Wash: Wash the column with ACN.

Cycle 3: Capping

Reagents:

Capping A: Acetic Anhydride/2,6-Lutidine/ACN.
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Capping B: 16% N-Methylimidazole (NMI) in ACN.

Action: Sequentially deliver Capping A and Capping B to acetylate and block any 5'-

hydroxyl groups that failed to react during the coupling step.

Wash: Wash the column with ACN.

Cycle 4: Oxidation

Reagent: 0.02 M Iodine in Tetrahydrofuran/Water/Pyridine.

Action: Pump the oxidizing solution through the column to convert the unstable phosphite

triester linkage to a stable phosphate triester.

Wash: Wash the column thoroughly with ACN.

Repeat: Repeat steps 2 through 5 for each subsequent monomer in the siRNA sequence.

Final Detritylation: After the final coupling cycle, the terminal 5'-DMT group is typically left on

(DMT-on) to aid in purification.

Protocol 2: Cleavage and Deprotection
This protocol is performed manually after the synthesis is complete.

Cleavage from Support & Base Deprotection:

Transfer the CPG support from the synthesis column to a screw-cap vial.

Add 1-2 mL of a 1:1 mixture of concentrated ammonium hydroxide (NH₄OH) and 33%

aqueous methylamine (AMA).

Seal the vial tightly and heat at 65°C for 2 hours.

Cool the vial to room temperature. Filter the solution to separate it from the CPG beads

and collect the filtrate.

Wash the CPG beads with 1:1 Ethanol/Water and combine with the filtrate.
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Evaporate the combined solution to dryness using a rotary evaporator or vacuum

centrifuge.

2'-TBDMS Group Removal (Desilylation):

To the dried oligonucleotide residue, add 500 µL of N-Methyl-2-pyrrolidone (NMP) or

Dimethyl sulfoxide (DMSO) to dissolve the pellet.

Add 750 µL of TEA·3HF (triethylamine trihydrofluoride).

Vortex the mixture to ensure complete dissolution.

Heat the solution at 65°C for 2.5 hours.

Cool the reaction to room temperature.

Quenching and Precipitation:

Add 1.75 mL of n-butanol to precipitate the deprotected RNA oligonucleotide.

Cool the mixture at -20°C for at least 2 hours.

Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.

Carefully decant the supernatant. Wash the pellet with cold 70% ethanol and centrifuge

again.

Dry the final RNA pellet under vacuum.

Protocol 3: Purification and Analysis
Purification (HPLC):

Resuspend the dried RNA pellet in an appropriate buffer (e.g., sterile water or HPLC

mobile phase A).

Purify the oligonucleotide using either ion-exchange (IEX) or reverse-phase (RP) high-

performance liquid chromatography (HPLC). RP-HPLC is often used for DMT-on

purification.
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Collect the fractions corresponding to the full-length product.

Desalting:

Pool the pure fractions and desalt using a suitable method, such as size-exclusion

chromatography or ethanol precipitation.

Analysis (QC):

Purity Check: Analyze an aliquot of the final product by analytical HPLC to confirm purity

(>95%).

Identity Confirmation: Confirm the correct molecular weight of the single strand using

Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantification: Measure the absorbance at 260 nm (A260) to determine the concentration.

Annealing to Form Duplex:

Resuspend the purified sense and antisense strands in an annealing buffer (e.g., 100 mM

potassium acetate, 30 mM HEPES-KOH at pH 7.4, 2 mM magnesium acetate).

Mix equimolar amounts of the sense and antisense strands.

Heat the mixture to 95°C for 5 minutes.

Allow the mixture to cool slowly to room temperature over 1-2 hours.

The final siRNA duplex is now ready for use or storage at -20°C or -80°C.

Mechanism of Action: RNA Interference (RNAi)
Once a synthetic siRNA duplex is introduced into a cell, it engages the endogenous RNAi

machinery to silence the expression of its target gene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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